3-Chloro-N-hydroxybenzimidoyl chloride

CAS No.: 1431461-66-3

Cat. No.: VC15987070

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431461-66-3 |

|---|---|

| Molecular Formula | C7H5Cl2NO |

| Molecular Weight | 190.02 g/mol |

| IUPAC Name | (1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

| Standard InChI Key | WQWDKLMCIBTGKV-JXMROGBWSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=NO)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

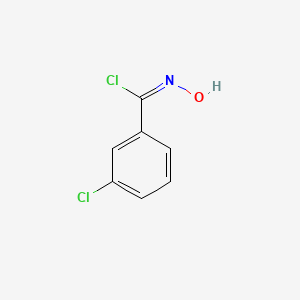

3-Chloro-N-hydroxybenzimidoyl chloride features a benzene ring substituted with a chlorine atom at the meta position and a hydroxy-imidoyl chloride group (-C(=NOH)Cl) at the para position. The planar aromatic system allows for π-π interactions, while the electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon. The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents like dimethylformamide (DMF) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.02 g/mol |

| IUPAC Name | (1E)-3-Chloro-N-hydroxybenzenecarboximidoyl chloride |

| Key Functional Groups | Aryl chloride, Hydroximoyl chloride |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=N) and 3200 cm⁻¹ (O-H) confirm the hydroximoyl group.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of benzohydroximoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. A solvent-free mechanochemical approach employing Oxone and sodium chloride on acidic silica gel has achieved yields >85% .

Representative Procedure:

-

Chlorination: Benzohydroximoyl chloride (10 mmol) reacts with SOCl₂ (15 mmol) in CCl₄ at 60°C for 6 hours.

-

Workup: The mixture is concentrated, and the residue is purified via column chromatography (hexane:EtOAc, 4:1).

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize safety and efficiency. Solvent-free methods reduce waste, aligning with green chemistry principles .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to yield derivatives like N-alkylhydroxamides. Triethylamine is often added to scavenge HCl, enhancing reaction rates.

Example:

Cycloaddition Reactions

Under basic conditions, 3-chloro-N-hydroxybenzimidoyl chloride eliminates HCl to form nitrile oxides (RC≡N⁺-O⁻), which undergo [3+2] cycloadditions with alkenes to form isoxazolines .

Mechanism:

-

Dehydrohalogenation: Base-mediated elimination of HCl generates the nitrile oxide.

-

Cycloaddition: Reaction with styrene yields 3,5-diphenylisoxazoline .

Oxidation and Reduction

-

Oxidation: Treatment with Oxone converts the hydroximoyl group to a nitro compound.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) produces primary amines.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitrile oxide derivatives are pivotal in synthesizing isoxazoline-based drugs, which exhibit antifungal and anticancer activities . For instance, palladium-catalyzed carboannulation with γ,δ-alkenyl oximes yields nitrones used in neurodegenerative disease research .

Material Science

Incorporation into polymers enhances thermal stability. For example, copolymers with styrene show a 20% increase in glass transition temperature (Tg) compared to pure polystyrene.

Catalysis

Pd-Xantphos complexes derived from 3-chloro-N-hydroxybenzimidoyl chloride catalyze C-N bond formation in Buchwald-Hartwig aminations, achieving turnover numbers (TON) >1,000 .

Comparative Analysis with Structural Analogues

3-Fluoro-N-hydroxybenzimidoyl Chloride

The fluoro analogue (C₇H₅ClFNO) exhibits reduced electrophilicity due to fluorine’s lower electronegativity compared to chlorine. This results in slower substitution kinetics but improved metabolic stability in drug candidates .

Table 2: Halogen Substituent Effects

| Property | 3-Chloro Derivative | 3-Fluoro Derivative |

|---|---|---|

| Electrophilicity (C=O) | High | Moderate |

| Reaction Rate (SNAr) | 0.45 s⁻¹ | 0.28 s⁻¹ |

| Metabolic Half-life | 2.1 hours | 4.8 hours |

N-Hydroxybenzimidoyl Chloride

Removing the chlorine substituent diminishes electrophilic character, limiting utility in cycloadditions but enhancing selectivity in amidation reactions.

Future Research Directions

-

Green Synthesis: Developing biocatalytic routes using halohydrin dehalogenases.

-

Drug Discovery: Screening nitrile oxide libraries against kinase targets.

-

Advanced Materials: Designing flame-retardant polymers via copolymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume